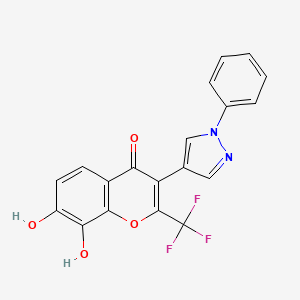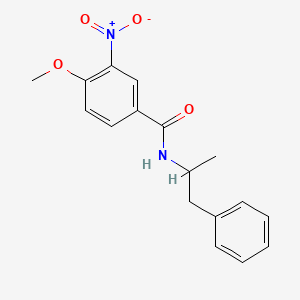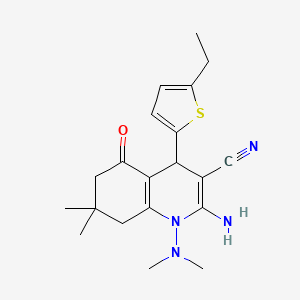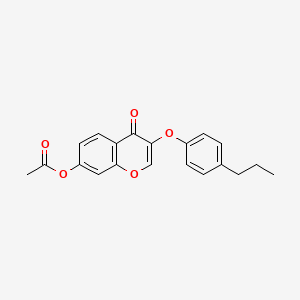
7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as flavokawain B, is a naturally occurring chalcone found in the roots of kava plants. This compound has gained attention in recent years due to its potential health benefits and therapeutic properties.
Mechanism of Action
The mechanism of action of 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one B is not fully understood, but it is believed to involve multiple pathways. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins. It also inhibits the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. It also modulates the expression of various cytokines and chemokines, which play a role in inflammation and immune system regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one B in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. Additionally, its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs and therapies. However, its low solubility in water and potential toxicity at high concentrations are limitations that must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one B. One area of interest is its potential use as a cancer treatment, either alone or in combination with other therapies. Additionally, its anti-inflammatory and immune-modulating properties make it a potential treatment for autoimmune diseases and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and delivery systems.
Scientific Research Applications
Flavokawain B has been studied extensively for its potential health benefits and therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In vitro and in vivo studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, particularly in breast, prostate, and colon cancers. Additionally, it has been shown to modulate the immune system and reduce inflammation, making it a potential treatment for autoimmune diseases and inflammatory disorders. Its anti-microbial properties also make it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
7,8-dihydroxy-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4/c20-19(21,22)18-14(10-8-23-24(9-10)11-4-2-1-3-5-11)15(26)12-6-7-13(25)16(27)17(12)28-18/h1-9,25,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGZAKRKICGDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=C(OC4=C(C3=O)C=CC(=C4O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962741.png)

![4-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B3962754.png)

![3-{[(2-methyl-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3962761.png)

![6-amino-4-(5-methyl-2-thienyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962771.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B3962795.png)
![5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3962801.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B3962825.png)


![1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962843.png)
![dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3962853.png)